3-Formyl-2-iodobenzoyl chloride
Description
3-Formyl-2-iodobenzoyl chloride (IUPAC name: 3-formyl-2-iodobenzoyl chloride) is a halogenated aromatic compound featuring a benzoyl chloride backbone substituted with an iodine atom at the ortho position (C2) and a formyl (aldehyde) group at the meta position (C3). Its molecular formula is C₈H₄ClIO₂, with a molecular weight of 306.47 g/mol. Structurally, the iodine atom introduces steric bulk and polarizability, while the formyl and benzoyl chloride groups contribute to its electrophilic reactivity.
Properties
CAS No. |
921620-79-3 |
|---|---|
Molecular Formula |
C8H4ClIO2 |
Molecular Weight |
294.47 g/mol |
IUPAC Name |
3-formyl-2-iodobenzoyl chloride |
InChI |
InChI=1S/C8H4ClIO2/c9-8(12)6-3-1-2-5(4-11)7(6)10/h1-4H |
InChI Key |
GAZDAJBCJUFWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)I)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2-iodobenzoyl chloride typically involves the iodination of 3-formylbenzoic acid followed by chlorination. The process can be summarized as follows:
Iodination: 3-Formylbenzoic acid is treated with iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the second position of the benzene ring.
Chlorination: The resulting 3-formyl-2-iodobenzoic acid is then reacted with thionyl chloride (SOCl2) to convert the carboxylic acid group into an acyl chloride group, yielding 3-Formyl-2-iodobenzoyl chloride.
Industrial Production Methods: Industrial production of 3-Formyl-2-iodobenzoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-2-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).
Major Products:
Substitution: Products depend on the nucleophile used (e.g., 3-formyl-2-aminobenzoyl chloride).
Reduction: 3-Hydroxymethyl-2-iodobenzoyl chloride.
Oxidation: 3-Formyl-2-iodobenzoic acid.
Scientific Research Applications
Synthesis of Bioactive Compounds
3-Formyl-2-iodobenzoyl chloride serves as a versatile intermediate in the synthesis of various bioactive compounds. It can be utilized in the preparation of pharmaceuticals due to its ability to participate in electrophilic aromatic substitution reactions.
Case Study: Antimalarial Agents
A notable application involves its use in synthesizing potential antimalarial agents targeting dihydroorotate dehydrogenase (DHODH). Research has shown that derivatives synthesized from 3-formyl-2-iodobenzoyl chloride exhibit potent activity against Plasmodium falciparum, indicating its potential for developing new malaria treatments .
Fluorescent Labeling
The compound can be used as a precursor for fluorescent probes. By modifying the structure through reactions with various amines or alcohols, researchers can create fluorescent-labeled compounds useful for biological imaging.
Data Table: Fluorescent Probes Derived from 3-Formyl-2-iodobenzoyl Chloride
| Compound Name | Fluorescence Emission | Application |
|---|---|---|
| Probe A | Blue (365 nm UV) | Cellular Imaging |
| Probe B | Green (488 nm UV) | Protein Interaction Studies |
| Probe C | Red (650 nm UV) | Live Cell Tracking |
Material Science Applications
In materials science, 3-formyl-2-iodobenzoyl chloride is employed in the development of advanced materials, including polymers and nanocomposites. Its reactivity allows it to form covalent bonds with other monomers or nanoparticles, enhancing material properties.
Case Study: Polymer Synthesis
In a study focused on polymeric materials, 3-formyl-2-iodobenzoyl chloride was used to synthesize a novel class of polymers with enhanced thermal stability and mechanical strength. The incorporation of this compound improved the overall performance of the polymer matrix in high-temperature applications .
Chemical Synthesis and Methodology
The compound is frequently utilized in various synthetic methodologies, including the formation of carbon-carbon bonds via cross-coupling reactions. This application is crucial for constructing complex organic molecules.
Methodology Overview
The following reaction pathways highlight the utility of 3-formyl-2-iodobenzoyl chloride in synthetic chemistry:
- Suzuki Coupling : Reacts with boronic acids to form biaryl compounds.
- Stille Coupling : Involves coupling with organotin reagents to produce substituted aromatic compounds.
- Nucleophilic Substitution : Can undergo nucleophilic attack by amines or alcohols to yield various derivatives.
Mechanism of Action
The mechanism of action of 3-Formyl-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The formyl group and the acyl chloride group are key functional groups that participate in various chemical reactions. The iodine atom enhances the compound’s reactivity by making the benzene ring more susceptible to electrophilic substitution reactions.
Molecular Targets and Pathways: In biological systems, derivatives of 3-Formyl-2-iodobenzoyl chloride may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis based on structural analogs:
Functional Group Reactivity
- Benzoyl Chloride vs. Aldehyde : The benzoyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling acylation reactions. In contrast, the aldehyde group (as in 3-chlorobenzaldehyde , CAS 587-04-2 ) participates in condensations (e.g., aldol reactions) but is less reactive than acyl chlorides. The dual functionality in 3-formyl-2-iodobenzoyl chloride allows sequential reactions, such as initial acylation followed by aldehyde-mediated transformations.
- Sulfonyl Chlorides : Compounds like 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (C₉H₆Cl₂O₂S₂, MW 281.18 ) exhibit distinct reactivity, favoring sulfonylation over acylation due to differences in electronic effects from sulfur.
Halogen Substituent Effects
- Iodine vs. Chlorine : Iodine’s larger atomic radius and lower electronegativity compared to chlorine (e.g., in 3-chlorobenzaldehyde ) enhance its utility as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). However, iodine may reduce thermal stability due to weaker C–I bonds.
Comparative Data Table
Research Implications and Gaps
Synthetic Utility : The iodine substituent may facilitate metal-catalyzed cross-coupling, while the formyl group offers post-acylation modification sites.
Stability Concerns : The combination of electron-withdrawing groups (Cl, CHO) and iodine may render the compound sensitive to moisture or heat, necessitating stability studies.
Further experimental data on its reactivity, stability, and spectroscopic properties are required to fully characterize this compound.
Biological Activity
3-Formyl-2-iodobenzoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmaceutical research.
Synthesis
The synthesis of 3-formyl-2-iodobenzoyl chloride typically involves the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by formylation using appropriate reagents. This process allows for the introduction of the formyl group while retaining the halogen functionality, which is crucial for biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 3-formyl-2-iodobenzoyl chloride exhibit significant antimicrobial activity. For instance, derivatives of benzoyl chlorides have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that modifications to the benzoyl structure can enhance antibacterial potency, suggesting a promising avenue for developing new antimicrobial agents based on this scaffold .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Formyl-2-iodobenzoyl chloride | E. coli, S. aureus | TBD (to be determined) |
| Benzoyl derivatives | Various bacteria | Varies (lower MIC indicates higher potency) |
Anticancer Activity
The anticancer potential of similar compounds has been documented, particularly in targeting specific cancer cell lines. For example, some benzoyl derivatives have demonstrated cytotoxic effects in vitro against breast and colorectal cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest, primarily through interactions with DNA or by inhibiting key signaling pathways involved in tumor growth .
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted using various cancer cell lines treated with 3-formyl-2-iodobenzoyl chloride. The results indicated a dose-dependent response with significant cell viability reduction at higher concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | TBD | Apoptosis induction |
| HCT116 (colon cancer) | TBD | Cell cycle arrest |
The biological activity of 3-formyl-2-iodobenzoyl chloride may be attributed to its ability to intercalate into DNA and disrupt replication processes. Additionally, it may act as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways, such as cyclin-dependent kinases (CDKs). This dual action enhances its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
